molecular formula C16H17F3N4O3S B2766686 5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2-(trifluoromethyl)pyridine CAS No. 2309185-28-0

5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2-(trifluoromethyl)pyridine

Cat. No.: B2766686
CAS No.: 2309185-28-0
M. Wt: 402.39
InChI Key: XVHHBAIRUGMGBJ-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring three key components:

  • A 1-methyl-1H-imidazole ring linked via a sulfonyl group to a piperidine moiety.
  • A carbonyl bridge connecting the piperidine to a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 2-position.

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonyl-piperidine-imidazole motif may confer selective binding to enzymatic or receptor targets .

Properties

IUPAC Name

[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O3S/c1-22-9-6-20-15(22)27(25,26)12-4-7-23(8-5-12)14(24)11-2-3-13(21-10-11)16(17,18)19/h2-3,6,9-10,12H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHHBAIRUGMGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2-(trifluoromethyl)pyridine is a complex organic molecule with potential biological applications. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Imidazole Ring : Utilizing methods such as the Debus-Radziszewski synthesis, which combines glyoxal, ammonia, and formaldehyde.
  • Sulfonylation : The imidazole ring undergoes sulfonylation using sulfonyl chlorides under basic conditions.
  • Piperidine Ring Formation : This is achieved through cyclization reactions involving appropriate precursors.
  • Coupling Reactions : The final step involves coupling the benzhydryl group with the sulfonyl imidazole-substituted piperidine to form the desired compound.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly its potential as a therapeutic agent. Here are key findings from recent studies:

The compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl imidazole moiety acts as a pharmacophore, facilitating binding to active sites and modulating biological activity. This interaction can lead to various physiological effects depending on the target.

Inhibitory Activity

Research indicates that derivatives of this compound may exhibit inhibitory effects on specific proteins involved in disease processes. For instance, studies have shown that similar compounds can inhibit sodium hydrogen exchanger-1 (NHE-1), which is implicated in cardiovascular and renal diseases .

Case Studies

Several case studies highlight the biological relevance of compounds related to this compound:

  • Anticancer Activity : Compounds with similar structures have demonstrated potential in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth. For example, inhibitors targeting CDK6 have shown promise in preclinical models .
  • Neurological Disorders : Investigations into the neuroprotective properties of related compounds suggest potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
  • Antimicrobial Properties : Some derivatives have been evaluated for their antimicrobial activity, showing effectiveness against various bacterial strains, thus indicating potential for development into new antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTarget MoleculeEffectReference
InhibitionSodium Hydrogen Exchanger (NHE-1)Potent inhibitor (IC50 = 0.0065 µM)
AnticancerCDK6Inhibits cell proliferation
NeuroprotectionNeurotransmitter SystemsModulates neurotransmitter release
AntimicrobialBacterial StrainsEffective against multiple strains

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structural characteristics exhibit notable antimicrobial properties. For instance, sulfonamide derivatives are well-documented for their antibacterial effects, while imidazole-containing compounds often display antifungal and anticancer activities. Preliminary studies suggest that 5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2-(trifluoromethyl)pyridine may function as an effective inhibitor in various biochemical pathways.

Case Study:
A study conducted on related compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, using methods like the disc diffusion technique to assess efficacy.

CompoundActivityReference
This compoundAntibacterial
Similar Sulfonamide DerivativeAntifungal

Anticancer Potential

The compound's structural features may also confer anticancer properties. Research into similar sulfonamide derivatives has shown cytotoxic effects against various cancer cell lines. The imidazole moiety is known for its role in targeting cancer cells, making this compound a candidate for further exploration in oncology.

Case Study:
A study on related imidazole-sulfonamide hybrids revealed promising results against human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), indicating potential for this compound to exhibit similar effects.

Cell LineCompound TestedResult
MCF-7Imidazole HybridCytotoxicity observed
HCT116Sulfonamide DerivativeSignificant inhibition

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, which include:

  • Nucleophilic Substitution Reactions : Utilizing trifluoromethylated pyridine derivatives.
  • Condensation Reactions : Combining piperidine derivatives with imidazole-sulfonamide components.

These synthetic approaches highlight the versatility of the compound's chemistry, allowing for modifications that can enhance its biological activity.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

SCH 66712: A CYP2D6 Mechanism-Based Inhibitor

Structure : SCH 66712 (5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine) shares a piperazine-linked imidazole core but differs in its pyrimidine ring and fluorine substitution.
Key Findings :

  • Inactivates CYP2D6 with high selectivity (KI = 0.55 µM for recombinant CYP2D6; 5–10× selective over CYP3A4, 2C9, and 2C19).
  • Mechanism-based inactivation is NADPH-dependent and irreversible, with a kinact of 0.32 min⁻¹ .

Comparison :

Parameter Target Compound SCH 66712
Core Structure Piperidine-sulfonyl-imidazole-pyridine Piperazine-benzyl-imidazole-pyrimidine
Key Functional Groups -CF₃, sulfonyl -F, benzyl
Enzymatic Target Hypothesized CYP or kinase CYP2D6 (confirmed)
Selectivity Unknown 5–10× over CYP3A4, 2C9, 2C19
Styryl-Substituted Imidazoles ()

Examples :

  • 3m : (E)-5-(4-Chlorophenyl)-1-methyl-2-(4-(trifluoromethyl)styryl)-1H-imidazole
  • 3n : (E)-4-(2-(5-(4-Chlorophenyl)-1-methyl-1H-imidazol-2-yl)vinyl)-pyridine

Key Findings :

  • Synthesized via palladium-catalyzed C-2 alkenylation of imidazoles with styrenes.

Comparison :

Parameter Target Compound 3m
Core Structure Piperidine-sulfonyl-imidazole-pyridine Styryl-imidazole
Synthetic Route Likely amide coupling Pd-catalyzed alkenylation
Functional Groups Sulfonyl, -CF₃ Styryl, -CF₃
Reactivity Stable sulfonyl linkage Conjugated styryl system
Pyridine-2-Amine/Piperazine Derivatives ()

Examples :

  • 148–155 : 4-(5-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl pyridin-2-amines/piperazines

Key Findings :

  • Synthesized via thermal amine displacement of methylthio-imidazoles.
  • The methylthio group acts as a leaving group, enabling diversification at the imidazole 2-position .

Comparison :

Parameter Target Compound Compound 148–155
Core Structure Piperidine-sulfonyl-imidazole-pyridine Pyridine-amine/piperazine-imidazole
Key Functional Groups Sulfonyl, -CF₃ Methylthio, -F
Synthetic Strategy Sulfonation and amide coupling Nucleophilic substitution

The target compound’s sulfonyl group replaces the methylthio group in 148–155 , which could reduce metabolic susceptibility (e.g., oxidation of methylthio to sulfoxide).

Fipronil and Ethiprole (Agrochemicals; )

Structures :

  • Fipronil: 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile
  • Ethiprole: 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile

Key Findings :

  • Broad-spectrum insecticides targeting GABA receptors.
  • The -CF₃ group in fipronil enhances binding affinity and photostability .

Comparison :

Parameter Target Compound Fipronil
Core Structure Imidazole-pyridine Pyrazole-phenyl
Key Functional Groups -CF₃, sulfonyl -CF₃, sulfinyl
Target Unknown GABA receptor

Q & A

Q. How can researchers investigate synergistic effects between this compound and existing therapeutics?

  • Answer :
  • Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in cell viability assays.
  • Mechanistic Profiling : RNA-seq or phosphoproteomics to identify pathways enhanced by the trifluoromethylpyridine moiety .

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